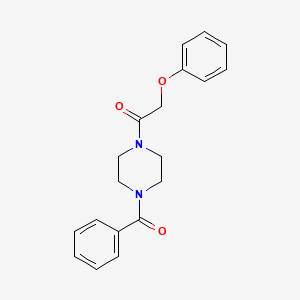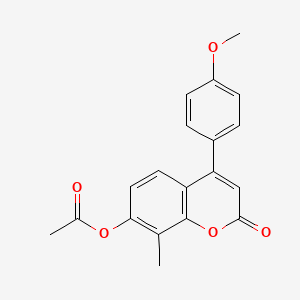
N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly referred to as FMPA and has been the subject of significant research in the scientific community. FMPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids.
作用机制
FMPA acts as a competitive inhibitor of N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide, which prevents the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting this compound, FMPA increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
FMPA has been shown to produce various biochemical and physiological effects in animal models and in vitro studies. These effects include analgesia, anti-inflammatory effects, and neuroprotection. FMPA has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the advantages of FMPA is its high potency and selectivity for N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide inhibition. FMPA has been shown to be more potent than other this compound inhibitors, such as URB597. However, one of the limitations of FMPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, FMPA has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on FMPA. One potential application of FMPA is in the treatment of chronic pain, which is a major public health issue. FMPA has been shown to produce analgesic effects in animal models, and further research is needed to determine its efficacy in humans. Another potential application of FMPA is in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. FMPA has been shown to improve cognitive function and reduce neuroinflammation in animal models, and further research is needed to determine its potential therapeutic effects in humans. Additionally, further research is needed to optimize the synthesis method of FMPA and improve its solubility and selectivity for N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide inhibition.
Conclusion:
In conclusion, FMPA is a potent inhibitor of this compound that has been extensively studied for its potential therapeutic applications in various diseases. FMPA acts by increasing the levels of endocannabinoids in the body, which can produce analgesic, anti-inflammatory, and neuroprotective effects. Although FMPA has some limitations, it remains a promising candidate for the development of novel therapeutics. Further research is needed to optimize its synthesis method, improve its solubility and selectivity, and determine its efficacy in humans.
合成方法
The synthesis method of FMPA involves the reaction of 3-fluoroaniline with 2-methylphenol in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide. The synthesis of FMPA is a multistep process that requires careful monitoring and control of reaction conditions to ensure the purity and yield of the final product.
科学研究应用
FMPA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. FMPA acts as a potent inhibitor of N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects, making FMPA a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-5-2-3-8-14(11)19-10-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHRROTXOYWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)


![4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)

![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)
![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)



![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)
